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molecular formula C12H26N2O2S2 B8541349 1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane CAS No. 28843-76-7

1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane

Cat. No. B8541349
M. Wt: 294.5 g/mol
InChI Key: STALQIYXRMBXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156683

Procedure details

A solution of 7 g. of the cyclic diamide obtained in Example 28 in 100 ml. anhydrous tetrahydrofurane is added slowly to 50 ml. of a freshly prepared solution (1.5 M) of diborane in anhydrous tetrahydrofuran under nitrogen atmosphere and at a temperature of 0° C. The mixture is then heated to reflux for two hours. The excess reagent is destroyed by adding 10 ml. of water and the solution is evaporated to dryness on a rotatory evaporator under vacuum. 100 ml. 6N hydrochloric acid are added to the residue and the mixture is refluxed for two hours; a clear solution is obtained. This solution is then evaporated to dryness under vacuum. The residue is dissolved in 30 ml. water and the solution is pressed through a column of an anion exchange resin (Dowex 1, Trade Mark). The column is washed with water until there is no basic reaction. The combined water solutions obtained are evaporated to dryness under vacuum on a water bath (80° C.-100° C.). The residue is recrystallized.
Name
cyclic diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:19][CH2:18][CH2:17][S:16][CH2:15][CH2:14][S:13][CH2:12][CH2:11][NH:10][C:9](=O)[CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3]1.B#B.O>O1CCCC1>[O:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][S:13][CH2:14][CH2:15][S:16][CH2:17][CH2:18][NH:19][CH2:2][CH2:3]1

Inputs

Step One
Name
cyclic diamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1COCCOCC(NCCSCCSCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess reagent is destroyed
ADDITION
Type
ADDITION
Details
by adding 10 ml
CUSTOM
Type
CUSTOM
Details
of water and the solution is evaporated to dryness on a rotatory evaporator under vacuum
ADDITION
Type
ADDITION
Details
6N hydrochloric acid are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a clear solution is obtained
CUSTOM
Type
CUSTOM
Details
This solution is then evaporated to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 30 ml
WASH
Type
WASH
Details
The column is washed with water until there
CUSTOM
Type
CUSTOM
Details
no basic reaction
CUSTOM
Type
CUSTOM
Details
are evaporated to dryness under vacuum on a water bath (80° C.-100° C.)
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized

Outcomes

Product
Name
Type
Smiles
O1CCNCCSCCSCCNCCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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